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(3R)-3-Amino-3-(3-furyl)propanoic acid

Cat. No.: B13038298
M. Wt: 155.15 g/mol
InChI Key: DWJKCGVVFLNGRV-ZCFIWIBFSA-N
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Description

Overview of β-Amino Acids as Unnatural Amino Acid Building Blocks

In the realm of biochemistry and medicinal chemistry, amino acids are fundamental building blocks. While the 22 proteinogenic α-amino acids are naturally encoded for protein synthesis, a vast world of "unnatural" or "non-proteinogenic" amino acids exists, offering a greatly expanded toolbox for chemical synthesis. pjps.pk Among these, β-amino acids represent a significant and widely studied class.

Structurally, β-amino acids are distinguished from their α-amino acid counterparts by the position of the amino group, which is attached to the second carbon (the β-carbon) from the carboxyl group, rather than the first (the α-carbon). pjps.pk This seemingly small structural shift has profound consequences. Peptides and oligomers synthesized from β-amino acids, known as β-peptides, often adopt stable, predictable secondary structures like helices and sheets. Crucially, they exhibit enhanced resistance to metabolic degradation by common proteolytic enzymes, which are specific for α-peptide bonds. mdpi.com This increased stability makes β-amino acids highly valuable building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as longer half-lives in biological systems. mdpi.comresearchgate.net

The Unique Structural Features and Chiral Nature of (3R)-3-Amino-3-(3-furyl)propanoic acid

This compound is a chiral molecule whose structure is defined by several key components: a three-carbon propanoic acid backbone, an amino group at the C-3 position, and a furan (B31954) ring also attached to the C-3 position. The designation "(3R)" specifies the absolute stereochemistry at the C-3 chiral center, meaning it is a single, specific enantiomer.

The presence of the furan ring is particularly noteworthy. Furan is an aromatic five-membered heterocycle that is a common structural motif in a wide range of natural products and pharmaceuticals. mdpi.comresearchgate.net In medicinal chemistry, the furan ring can act as a versatile scaffold or a bioisosteric replacement for other aromatic rings like benzene (B151609) or thiophene (B33073). The position of attachment at the 3-position of the furan ring is a key structural feature, distinguishing it from the more commonly researched 2-furyl isomer. mdpi.comcymitquimica.comechobiosystems.com This distinction influences the spatial arrangement of the molecule and its potential interactions with biological targets. The combination of the rigid, aromatic furan ring and the flexible β-amino acid backbone creates a unique three-dimensional structure.

The chirality at the C-3 position is fundamental to its potential biological applications. Biological systems, such as enzyme active sites and receptors, are themselves chiral. Therefore, the specific (R) configuration of the amino acid will dictate how it is recognized and how it interacts at a molecular level, often resulting in one enantiomer having significantly different biological activity from the other.

Table 1: Comparative Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Target Compound)(3S)-3-Amino-3-(furan-2-yl)propanoic acid cymitquimica.com3-Amino-3-(thiophen-3-yl)propanoic acid chemicalbook.com
Molecular Formula C₇H₉NO₃C₇H₉NO₃C₇H₉NO₂S
Molecular Weight 155.15 g/mol 155.15 g/mol 171.22 g/mol
Structure A β-amino acid with a furan ring attached at the C-3 position of the propanoic acid chain and the 3-position of the furan ring.A β-amino acid with a furan ring attached at the C-3 position of the propanoic acid chain and the 2-position of the furan ring.A β-amino acid with a thiophene ring (a sulfur analogue of furan) attached at the C-3 position of the propanoic acid chain and the 3-position of the thiophene ring.
Chiral Center C-3C-3C-3

Note: Data for the target compound is calculated based on its chemical structure. Data for analogues is from cited sources.

Research Landscape and Emerging Academic Interest in Furan-Substituted β-Amino Acids

The academic landscape reveals a significant interest in both furan-containing molecules and β-amino acids, although the specific compound this compound remains a relatively underexplored entity. A review of the literature shows that its constitutional isomer, 3-(3-furyl)-alanine (an α-amino acid), is itself an "extremely rare" building block found in a few non-ribosomal peptides with notable bioactivity, such as rhizonins and bingchamide B. nih.gov This highlights that nature does utilize the 3-furyl-amino acid scaffold, suggesting its potential biological relevance.

Research into furan-substituted amino acids and their derivatives has been active, with many studies focusing on the 2-furyl isomer. For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been synthesized and investigated for their antimicrobial properties against pathogens like Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net Furthermore, other research has demonstrated that incorporating a 2-furyl substituent into different molecular scaffolds can lead to promising anticancer activity. nih.gov

More directly relevant is the finding that heterocyclic derivatives of β-amino acids, including those containing furan substituents, have been synthesized and screened for biological activity. mdpi.com Some of these compounds have exhibited noteworthy antibacterial properties. mdpi.com This convergence of research—the proven utility of β-amino acids in drug design and the established bioactivity of furan-containing compounds—strongly suggests that this compound is a compound of high academic interest. Its relative scarcity in current literature points not to a lack of potential, but rather to an opportunity for future investigation into its synthesis, properties, and incorporation into novel peptidomimetics and other potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B13038298 (3R)-3-Amino-3-(3-furyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(3R)-3-amino-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1

InChI Key

DWJKCGVVFLNGRV-ZCFIWIBFSA-N

Isomeric SMILES

C1=COC=C1[C@@H](CC(=O)O)N

Canonical SMILES

C1=COC=C1C(CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 3r 3 Amino 3 3 Furyl Propanoic Acid

Historical Context of β-Amino Acid Synthesis

The study of β-amino acids began in the early 20th century, though their full potential in chemistry and biology has been more extensively explored in recent decades. numberanalytics.com Initially viewed as non-proteinogenic curiosities, their unique structural properties, which allow for the formation of stable secondary structures like helices and turns in peptides (β-peptides), have spurred significant interest. hilarispublisher.comnumberanalytics.com These β-peptides often exhibit enhanced stability against degradation by proteases compared to their natural α-peptide counterparts, a highly desirable trait in drug development. numberanalytics.com Early synthetic methods included the Arndt-Eistert homologation of α-amino acids. numberanalytics.com Over time, the synthetic toolkit has expanded dramatically to include more sophisticated and efficient methods, such as conjugate additions, Mannich reactions, and various asymmetric approaches, enabling the synthesis of a wide array of structurally diverse β-amino acids. numberanalytics.comrsc.orgorganic-chemistry.org

Enantioselective Synthetic Approaches to (3R)-3-Amino-3-(3-furyl)propanoic acid

Achieving the desired (R)-configuration at the C3 position is the primary challenge in synthesizing the target molecule. Enantioselective methods are paramount, and several powerful strategies have been established for the synthesis of chiral β-amino acids.

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. nih.gov Kinetic resolution, particularly through enzyme-catalyzed reactions, is a widely used technique. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.gov

A prominent example is the use of lipases for the enantioselective N-acylation of racemic β-amino esters. Research on the resolution of a close analogue, ethyl 3-amino-3-(2-furyl)propanoate, demonstrates the feasibility of this approach. researchgate.net In a study, Candida antarctica lipase (B570770) A (CAL-A) was used to selectively acylate the (S)-enantiomer of the racemic amino ester, leaving the desired (R)-enantiomer unreacted. researchgate.net By optimizing the acyl donor and solvent, high enantioselectivity was achieved, allowing for the isolation of the (R)-amino ester with high enantiomeric excess (ee), which can then be hydrolyzed to the target acid. researchgate.net A similar strategy applied to a racemic ester of 3-amino-3-(3-furyl)propanoic acid would be a direct route to the (R)-enantiomer.

Dynamic kinetic resolution (DKR) is an even more powerful variation where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired chiral product. nih.govrsc.org DKR processes often combine an enzyme for the selective reaction with a catalyst (chemical or another enzyme) for racemization. rsc.orgchemrxiv.org For instance, a DKR of N-Boc-amino acid thioesters has been achieved using a protease for enantioselective amidation coupled with base-catalyzed racemization of the thioester starting material. rsc.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-arylpropanoate Analogues This table is based on data for the resolution of related substrates, illustrating the general applicability of the method.

Enzyme Substrate Acyl Donor Solvent Enantioselectivity (E) Ref
Candida antarctica Lipase A (CAL-A) Ethyl 3-amino-3-(2-furyl)propanoate Butyl butanoate Neat 220 researchgate.net
Candida antarctica Lipase A (CAL-A) Ethyl 3-amino-3-(2-thienyl)propanoate Butyl butanoate Neat 580 researchgate.net
Candida antarctica Lipase A (CAL-A) Ethyl 3-amino-3-(4-cyanophenyl)propanoate Butyl butanoate Neat >200 researchgate.net
Candida antarctica Lipase A (CAL-A) Ethyl 3-amino-3-phenylpropanoate 2,2,2-Trifluoroethyl butanoate Diisopropyl ether 75 researchgate.net

Asymmetric catalysis provides a direct route to chiral β-amino acids by forming the core carbon skeleton stereoselectively. The Mannich reaction, which forms a C-C bond between an enolate (or its equivalent) and an imine, is a cornerstone of this approach. organic-chemistry.org To synthesize this compound, a catalyzed asymmetric Mannich-type reaction could be employed. This would involve the reaction of an imine derived from 3-furaldehyde (B129913) with a ketene (B1206846) silyl (B83357) acetal (B89532) (as a C2-ester equivalent) in the presence of a chiral catalyst. organic-chemistry.org Various chiral metal complexes (e.g., based on Mg(II)-BINOLate) and organocatalysts have been developed to provide high yields and enantioselectivities in such reactions. organic-chemistry.org

Another strategy involves the palladium-catalyzed alkylation of C(sp³)–H bonds. nih.gov This advanced method could be adapted by using an aliphatic carboxamide with a chiral directing group, where the β-C-H bond is selectively functionalized with the 3-furyl group via a cross-coupling reaction. nih.gov

The use of a stoichiometric chiral auxiliary is a robust and reliable method for controlling stereochemistry. acs.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a key reaction, and is then cleaved to yield the chiral product.

One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester attached to a chiral auxiliary, such as an Evans oxazolidinone. For the synthesis of the target compound, this would entail the conjugate addition of an amine source to a chiral N-enoyl oxazolidinone derived from 3-(3-furyl)propenoic acid.

Alternatively, a powerful strategy utilizes a chiral sulfinamide auxiliary, as developed by Ellman. google.com In this method, a chiral tert-butanesulfinamide is condensed with 3-furaldehyde to form a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile, such as the enolate of ethyl acetate, to this imine establishes the new stereocenter with high control. Subsequent hydrolysis of the sulfinyl group and the ester yields the desired this compound. acs.orggoogle.com The choice of (R)- or (S)-tert-butanesulfinamide determines the final product configuration. acs.org

Convergent syntheses build complex molecules from smaller, pre-functionalized fragments. rsc.org A common convergent route to β-amino acids proceeds through β-amino alcohol intermediates. rsc.orgresearchgate.net This strategy involves the asymmetric synthesis of a chiral epoxide, followed by regioselective ring-opening with a nitrogen nucleophile.

For the target molecule, the synthesis could begin with 3-furaldehyde. This aldehyde can be converted to a chiral epoxide, for example, (R)-3-(oxiran-2-yl)furan, through an asymmetric epoxidation reaction (e.g., Sharpless epoxidation of the corresponding allylic alcohol). The subsequent ring-opening of this epoxide at the terminal carbon with a nitrogen nucleophile (like sodium azide (B81097) followed by reduction, or ammonia) would yield a chiral β-amino alcohol. researchgate.netrroij.com The final step is the oxidation of the primary alcohol to a carboxylic acid, furnishing the target this compound. Various catalysts, including Lewis acids and enzymes, have been shown to facilitate epoxide aminolysis. researchgate.netmdpi.com

Multi-Component Reactions for β-Amino Acid Core Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates most or all of the starting material atoms. youtube.comnih.gov This approach is convergent and atom-economical. nih.gov

The Mannich reaction can be performed as a three-component reaction. rsc.orgyoutube.com To form the core of the target β-amino acid, 3-furaldehyde, an amine (e.g., aniline (B41778) or ammonia), and a ketone or ester enolate could be combined. rsc.org When an enolizable ketone is used, the product is a β-amino ketone, which would require subsequent transformation to the carboxylic acid. rsc.org Using a malonate ester as the nucleophilic component in the presence of a suitable catalyst can directly lead to a β-amino diester, a direct precursor to the final product. organic-chemistry.org The development of asymmetric variants of these MCRs, using chiral catalysts, allows for the direct synthesis of enantioenriched β-amino acids. organic-chemistry.org

Regio- and Stereoselective Functionalization of the Furan (B31954) Moiety

The synthesis of this compound presents unique challenges, particularly in controlling the functionalization of the furan ring. The inherent reactivity of the furan nucleus, which is susceptible to electrophilic substitution, must be carefully managed to achieve the desired 3-substitution pattern. numberanalytics.com Furan's aromaticity makes it prone to reactions at the C2 and C5 positions, which are electronically activated by the ring oxygen. numberanalytics.com Therefore, directing functionalization to the C3 position requires specific synthetic strategies.

One effective method for achieving regioselectivity in furan chemistry is through directed ortho-metalation. sci-hub.box This technique utilizes a directing group on the furan ring to guide a metalating agent, such as an organolithium reagent, to an adjacent position. For instance, a directing group at the 2-position can facilitate lithiation at the C3 position. Subsequent reaction with an appropriate electrophile can then introduce the desired functionality. While specific examples for 3-furylpropanoic acid are not detailed, the principle is widely applied in furan chemistry. sci-hub.box

Another approach involves the cycloaddition reactions of furans. The diene character of the furan ring allows it to participate in Diels-Alder reactions, which can be a powerful tool for constructing complex, functionalized ring systems. numberanalytics.com The regioselectivity of these reactions is a critical factor and can be influenced by the substituents on both the furan and the dienophile. numberanalytics.com

Furthermore, the synthesis of polysubstituted furans can be achieved through various transition-metal-catalyzed and metal-free methods. researchgate.net For example, base-promoted oxidative C-C and C-O bond formation has been used for the regioselective synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans. researchgate.net Palladium-catalyzed one-pot syntheses from 1,3-dicarbonyl compounds and alkenyl bromides also offer a route to functionalized furans. researchgate.net These methods highlight the diverse strategies available for controlling the substitution pattern on the furan ring, which are essential for the synthesis of precursors to this compound.

The stereochemistry at the C3 position of the propanoic acid chain, which defines the (R)-enantiomer, is another critical aspect. This is often established through asymmetric synthesis or resolution. Enzymatic methods, such as the use of transaminases, have proven highly effective for the stereoselective synthesis of chiral amines. google.com A transaminase could potentially be used to convert a keto-precursor, 3-oxo-3-(3-furyl)propanoic acid, into the desired (R)-amino acid with high enantiomeric excess. google.com

Optimization of Reaction Conditions and Scalability Considerations

The successful laboratory synthesis of this compound is the first step; optimizing reaction conditions for efficiency, yield, and scalability is crucial for practical applications. This involves a systematic evaluation of various reaction parameters, including solvents, catalysts, temperature, and reaction time. researchgate.netresearchgate.net

A common route to β-amino acids like the target compound is the one-pot, three-component reaction of an aldehyde (3-furaldehyde), malonic acid, and a nitrogen source like ammonium (B1175870) acetate. researchgate.netgoogle.com The optimization of this type of reaction often involves screening different solvents and temperatures. For instance, refluxing in an alcoholic solvent for 6-8 hours is a typical starting point. google.com The polarity of the solvent can significantly influence the reaction mechanism and yields. researchgate.net

Further optimization might involve exploring greener solvents, such as deep eutectic solvents (DESs), which have been shown to enhance reaction rates and simplify product isolation in the synthesis of other heterocyclic compounds. researchgate.net For example, in the synthesis of functionalized imidazoles, a DES composed of choline (B1196258) chloride and glycerol (B35011) allowed for high yields and easy product precipitation. researchgate.net

The choice of catalyst is also paramount. While the aforementioned one-pot reaction can be performed without a specific catalyst, other synthetic steps might require one. In related syntheses of substituted pyrroles, copper(II)-promoted dehydrogenation of α-amino acid esters has been shown to be efficient with broad functional group tolerance. researchgate.net For the functionalization of the furan ring itself, palladium catalysts are often employed in cross-coupling reactions. researchgate.net The systematic evaluation of different catalysts, bases, and oxidants is necessary to maximize yield and purity. researchgate.net

The table below illustrates a hypothetical optimization study for a key reaction step based on common practices in similar syntheses.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux865
2MethanolReflux862
3IsopropanolReflux1270
4ChCl/Glycerol801288 researchgate.net

This table is for illustrative purposes and based on analogous reactions.

Scalability is a major consideration for transitioning a synthetic route from the lab to industrial production. Reactions that work well on a small scale may face challenges such as heat transfer, mixing, and product isolation at a larger scale. One-pot reactions are generally favorable for scalability as they reduce the number of unit operations. researchgate.netgoogle.com The development of protocols that allow for scaling up without a significant loss in yield is a key objective. researchgate.net For instance, the successful scaling of a synthesis from a few milligrams to the gram scale without a drop in yield is a significant achievement in process development. researchgate.net Furthermore, for chiral syntheses, maintaining high enantiomeric excess (ee%) upon scale-up is critical. Enzymatic resolutions and asymmetric transformations are often highly scalable, providing a robust route to enantiomerically pure products. google.com

Advanced Spectroscopic and Structural Characterization of 3r 3 Amino 3 3 Furyl Propanoic Acid

Spectroscopic Techniques for Stereochemical Purity and Isomeric Analysis

The definitive confirmation of the stereochemistry and isomeric purity of a chiral molecule like (3R)-3-Amino-3-(3-furyl)propanoic acid relies on a combination of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. mdpi.comwou.edu It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov For this compound, the key chromophore is the furan (B31954) ring. The electronic transitions of the furan moiety, when perturbed by the chiral center at the C3 position, are expected to give rise to a characteristic ECD spectrum, known as Cotton effects.

Theoretical studies using Density Functional Theory (DFT) on similar amino acids show that the sign and magnitude of these Cotton effects are directly related to the absolute configuration. mdpi.comresearchgate.net For the (3R)-enantiomer, the spatial arrangement of the furan ring relative to the amino and carboxylic acid groups would produce a unique ECD fingerprint. Comparison of the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations would allow for an unambiguous assignment of the (3R) configuration. mdpi.com The analysis would typically focus on the wavelength regions corresponding to the π→π* transitions of the furan ring.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Conformational Analysis

While standard ¹H and ¹³C NMR are essential for confirming the basic molecular structure, advanced 2D NMR techniques are required to elucidate the compound's conformation in solution. nih.gov For this compound, these experiments would provide crucial insights into the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the propanoic acid backbone (H2-H3) and the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for C2, C3, and the furan carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be critical for confirming the connection of the propanoic acid chain to the C3 position of the furan ring by showing a correlation from H3 to the furan carbons (C3' and C4').

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for conformational analysis. They detect through-space interactions between protons that are close to each other, irrespective of their bonding. For this molecule, NOESY or ROESY would help determine the preferred orientation of the furan ring relative to the propanoic acid backbone by identifying correlations between H3 and the furan protons (H2', H4', H5'). nih.gov

Below is a table of predicted ¹H and ¹³C NMR chemical shifts, based on data from analogous furan and propanoic acid derivatives.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH10-12~175
C2-H₂~2.7~40
C3-H~4.5~50
Furan C2'-H~7.4~143
Furan C4'-H~6.4~110
Furan C5'-H~7.4~140
Furan C3'-~125
Furan O--

Note: These are estimated values. Actual shifts are dependent on solvent and pH.

Crystallographic Studies and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, obtaining a suitable crystal would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center.

In the solid state, amino acids typically exist as zwitterions. The crystal structure would likely be dominated by a robust network of intermolecular hydrogen bonds. acs.org Key interactions would include:

Hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) of one molecule and the carboxylate group (-COO⁻) of neighboring molecules.

Potential hydrogen bonds involving the furan oxygen atom acting as a hydrogen bond acceptor.

This network of hydrogen bonds dictates the crystal packing, often leading to layered or three-dimensional structures. acs.orgrsc.org Analysis of the crystal structure would reveal the molecule's solid-state conformation, providing a static picture of the preferred arrangement of the furan ring relative to the propanoic acid backbone, which can be compared to the solution-state conformations determined by NMR. rsc.org

Conformational Analysis and Stereochemical Preferences

The conformational flexibility of this compound is primarily determined by the rotation around the C2-C3 and C3-C(furyl) single bonds. The relative orientation of the bulky furan group and the carboxylic acid group is crucial for its biological activity and physical properties.

Theoretical modeling and computational studies on similar β-amino acids suggest that the conformational landscape is a balance between minimizing steric hindrance and maximizing favorable non-covalent interactions, such as intramolecular hydrogen bonding. scirp.org The torsion angles along the backbone determine whether the molecule adopts an extended (trans) or folded (gauche) conformation. scirp.org

The presence of the aromatic furan ring introduces the possibility of specific interactions that can influence conformational preference. nih.gov In solution, the molecule will exist as an equilibrium of different conformers. The relative populations of these conformers can be influenced by the solvent environment, as polar solvents may stabilize different conformations compared to nonpolar solvents. nih.govscirp.org NMR techniques like NOESY are essential for experimentally determining these preferences in solution.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. nih.gov For this compound, these techniques can confirm the presence of the carboxylic acid, amine, and furan moieties and provide insights into hydrogen bonding.

The spectrum can be divided into several key regions:

O-H and N-H Stretching Region (3500-2500 cm⁻¹): A very broad absorption in the IR spectrum is expected in this region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Superimposed on this will be the N-H stretching vibrations of the amino group.

C=O Stretching Region (~1700 cm⁻¹): A strong, sharp band around 1700-1725 cm⁻¹ in the IR spectrum is a hallmark of the carbonyl group in the carboxylic acid. If the molecule exists as a zwitterion, this will be shifted to a lower frequency (~1600 cm⁻¹) corresponding to the carboxylate (-COO⁻) asymmetric stretch.

Furan Ring Vibrations (1600-1000 cm⁻¹): The furan ring has several characteristic stretching and bending modes. C=C stretching vibrations typically appear around 1580-1500 cm⁻¹. The C-O-C stretching of the furan ring gives rise to strong bands in the 1250-1000 cm⁻¹ region.

A representative table of expected vibrational frequencies is provided below.

Vibrational ModeFunctional GroupRepresentative Wavenumber (cm⁻¹)
O-H Stretch (H-bonded)Carboxylic Acid3300-2500 (Broad)
N-H StretchAmine3400-3200
C-H Stretch (Aromatic)Furan Ring~3100
C-H Stretch (Aliphatic)-CH₂-~2950
C=O StretchCarboxylic Acid~1710
C=C StretchFuran Ring~1580, ~1500
N-H BendAmine~1600
C-O-C StretchFuran Ring~1150
C-O StretchCarboxylic Acid~1250

Derivatization Strategies and Their Impact on Research Utility

N-Protection and Carboxylic Acid Esterification Strategies for Peptide Synthesis

The integration of (3R)-3-Amino-3-(3-furyl)propanoic acid into peptide chains necessitates the strategic protection of its amino and carboxyl functional groups to prevent unwanted side reactions and ensure controlled, sequential bond formation. nih.govlibretexts.org This process is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase methods. researchgate.netmasterorganicchemistry.com

The primary amino group is typically protected with urethane-type protecting groups, which are chosen based on their stability under coupling conditions and the ease of their selective removal. libretexts.orgmasterorganicchemistry.com The two most common Nα-protecting groups in modern peptide synthesis are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netyoutube.com

Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable to a wide range of nucleophiles and bases but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). libretexts.org

Fmoc Protection: The Fmoc group is installed using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. Its key advantage is its lability to bases, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions. libretexts.org This orthogonality with acid-labile side-chain protecting groups is the cornerstone of the widely used Fmoc/tBu SPPS strategy. researchgate.net

Similarly, the carboxylic acid terminus must be protected, usually as an ester, to prevent it from reacting during the activation and coupling of the next amino acid in the sequence. libretexts.orgabiscientific.com Common esterification strategies include:

Methyl or Ethyl Esters: Formed under acidic conditions (e.g., Fischer esterification), these simple esters are typically used in solution-phase synthesis and are removed by saponification with aqueous base. abiscientific.com

Benzyl (Bzl) Esters: These are employed in both solution and solid-phase synthesis and offer the advantage of being removable by catalytic hydrogenolysis, which is a mild condition that does not affect most other protecting groups. libretexts.org

Tert-Butyl (tBu) Esters: These esters are cleaved under acidic conditions (e.g., with TFA) and are thus compatible with the Fmoc protection strategy. researchgate.net

The choice of protecting groups is critical for a successful synthesis, ensuring that the correct sequence is assembled with high fidelity. nih.gov

Table 1: Common Protection Strategies for Peptide Synthesis

Functional Group Protecting Group Abbreviation Introduction Reagent Cleavage Condition
α-Amino tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Strong Acid (e.g., TFA)
α-Amino 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., 20% Piperidine/DMF)
Carboxylic Acid Benzyl Ester Bzl Benzyl alcohol, acid catalyst Catalytic Hydrogenolysis (H₂/Pd)
Carboxylic Acid tert-Butyl Ester tBu Isobutylene, acid catalyst Strong Acid (e.g., TFA)

Functionalization of the Furan (B31954) Ring for Chemical Probe Development

The furan ring of this compound is a key feature that distinguishes it from many other amino acids and provides a unique handle for chemical modification. mdpi.com The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution and other transformations, allowing for the introduction of various functionalities to develop chemical probes. researchgate.netnih.gov

One common strategy is the Friedel-Crafts-type reaction, where the furan ring reacts with electrophiles in the presence of a Lewis or Brønsted acid to form carbon-carbon bonds. mdpi.comnih.gov For instance, hydroarylation of the furan ring with various arenes can be achieved using superacids like triflic acid (TfOH), leading to the synthesis of 3-aryl-3-(3-furyl)propanoic acid derivatives. mdpi.comresearchgate.net These modifications can be used to attach reporter groups, such as fluorophores or biotin, or to modulate the compound's interaction with biological targets.

The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component. researchgate.net This reactivity opens up pathways to complex heterocyclic structures, which can be explored for novel biological activities. Acid-catalyzed rearrangements of the resulting cycloadducts can lead to a variety of functionalized heterocycles, further expanding the chemical space accessible from this starting material. researchgate.net Such derivatizations are crucial for creating tools to study biological processes, identify protein targets, and visualize molecular interactions within cells.

Conjugation to Peptidic and Non-Peptidic Scaffolds

The ability to conjugate this compound to other molecules is central to its utility. As a β-amino acid, its primary application is incorporation into peptide chains to create peptidomimetics with altered structures and properties. nih.gov

Peptidic Scaffolds: Using the protection strategies outlined in section 4.1, the amino acid can be incorporated into peptides via standard amide bond formation, typically facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). libretexts.org The inclusion of a β-amino acid with a furan side chain can induce unique secondary structures, such as helices or turns, in the resulting peptide, influencing its biological activity and stability against proteolytic degradation. chemrxiv.org

Non-Peptidic Scaffolds: Beyond peptides, the compound can be conjugated to a variety of other molecular frameworks.

The carboxylic acid can be converted to an activated ester or acid chloride and reacted with nucleophiles on other scaffolds, such as polymers or small molecule drugs.

The amino group can form amides with carboxylic acids present on other molecules.

The furan ring itself can be used for conjugation. For example, C-H activation/arylation reactions, often directed by a coordinating group like an 8-aminoquinoline (B160924) amide attached to the nitrogen, can be used to link the furan ring to aryl halides. mdpi.com

These conjugation strategies enable the development of complex molecules where the furan-containing amino acid imparts specific structural or functional properties to a larger assembly.

Synthesis of Poly-β-Peptides and Oligomers Incorporating this compound

There is significant interest in the synthesis of foldamers, which are oligomers that adopt well-defined, stable secondary structures similar to those of proteins. chemrxiv.org Poly-β-peptides, which are polymers of β-amino acids, are a prominent class of foldamers. The incorporation of cyclic or sterically constrained β-amino acids can strongly influence the resulting secondary structure, often leading to the formation of stable helices (e.g., 14-helices). chemrxiv.org

The synthesis of oligomers and polymers of this compound, or its co-polymers with other β-amino acids, would proceed using the iterative coupling and deprotection steps of peptide synthesis. chemrxiv.org The presence of the rigid furan ring is expected to pre-organize the peptide backbone, promoting the adoption of a stable, folded conformation. The resulting foldamers could have applications in materials science or as scaffolds for catalysis and molecular recognition. The ability to functionalize the furan ring either before or after polymerization would allow for the creation of functionalized surfaces on these structured oligomers.

Incorporation into Noncanonical Amino Acid (ncAA) Libraries for Genetic Code Expansion (GCE)

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins in living cells. nih.govnih.gov This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and recognizes a unique codon, typically a nonsense (stop) codon like UAG. nih.govualberta.ca

This compound, as a β-amino acid, presents a challenge for direct incorporation using standard GCE machinery, which has evolved to process α-amino acids. However, its α-amino acid analogue, (R)-2-Amino-3-(3-furyl)propanoic acid, would be a prime candidate for inclusion in ncAA libraries. The furan ring offers a unique functionality not present in the 20 canonical amino acids. medchemexpress.com

For incorporation, an orthogonal synthetase would need to be evolved that specifically recognizes and "charges" its cognate tRNA with the furan-containing amino acid. frontiersin.org Once incorporated into a protein, the furan ring could serve several purposes:

Bioorthogonal Handle: The furan can participate in specific chemical reactions, like the Diels-Alder reaction, allowing for the selective labeling of the protein with probes for imaging or purification. researchgate.net

Structural Probe: The unique steric and electronic properties of the furan could be used to probe protein structure and dynamics.

Photochemical Crosslinking: Furan derivatives can be used in photochemical reactions to crosslink the protein to interacting partners.

The development of ncAA libraries containing amino acids with diverse functional groups is a major goal in chemical biology, and furan-containing amino acids represent a valuable addition to this toolkit. nih.govaddgene.org

Table 2: Potential Applications of Derivatized this compound

Derivatization Strategy Resulting Structure/Molecule Potential Research Application
N-Protection & Esterification Protected Monomer Building block for peptide synthesis
Furan Ring Functionalization Fluorophore- or Biotin-labeled amino acid Chemical probe for bio-imaging and affinity purification
Conjugation to Peptides Peptidomimetic with furan side chain Study of protein-protein interactions; therapeutic leads
Polymerization Poly-β-peptide foldamer Development of novel biomaterials; catalytic scaffolds
(as an α-amino acid analogue) ncAA for Genetic Code Expansion Site-specific protein labeling; structural biology studies

Mechanistic Insights into Biological Activities and Interactions

Modulation of Peptide Conformation and Proteolytic Stability in β-Peptides

The incorporation of β-amino acids, such as (3R)-3-Amino-3-(3-furyl)propanoic acid, into peptide chains is a recognized strategy for creating novel biomaterials with enhanced properties. These β-peptides often exhibit unique conformational preferences and increased stability compared to their natural α-peptide counterparts.

The substitution of α-amino acids with β-amino acids in a peptide backbone can significantly alter its secondary structure. β-peptides are known to form stable, well-defined helical structures, such as the 14-helix, even in short oligomers. nih.gov The specific folding pattern is influenced by the substitution pattern and the nature of the side chains. The furan (B31954) ring of this compound, being a rigid aromatic group, is expected to impose conformational constraints on the peptide backbone.

The introduction of conformationally restricted aromatic β-amino acids can induce robust folded architectures in short peptides, featuring a variety of hydrogen-bonded networks. nih.gov While direct studies on peptides containing this compound are limited, the principles governing β-peptide folding suggest that its incorporation would likely stabilize specific secondary structures. The precise nature of this influence, whether promoting helical or other folded conformations, would depend on the surrounding amino acid sequence and the interactions of the furan ring with the rest of the peptide. The ability of peptides to attain a specific secondary structure at their epitopes can influence their binding to other molecules, such as antibodies. nih.gov

A key advantage of β-peptides in therapeutic applications is their remarkable resistance to enzymatic degradation. nih.gov Natural peptides composed of α-amino acids are often rapidly broken down by proteases in the body, limiting their bioavailability and efficacy. In contrast, the altered backbone structure of β-peptides makes them poor substrates for most common peptidases.

Studies have demonstrated that peptides constructed entirely from β-amino acids undergo no degradation when exposed to a variety of peptidases. nih.gov This inherent stability is a general feature of the β-peptide backbone and is not typically dependent on the specific side chains. Therefore, it is highly probable that peptides incorporating this compound would exhibit significant resistance to proteolytic degradation. This enhanced stability is a crucial attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

Potential Interactions with Neurotransmitter Systems and Influence on Neuroprotection Pathways

Amino acids and their derivatives play fundamental roles in the central nervous system (CNS), acting as neurotransmitters and modulators of neuronal function. mdpi.com While direct research on the neurological effects of this compound is not available, the activities of related compounds suggest potential avenues of interaction.

Glycine, for instance, is a major inhibitory neurotransmitter and a co-agonist at NMDA receptors, highlighting the diverse roles of amino acids in neurotransmission. nih.gov Furthermore, certain amino acid derivatives exhibit neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis. nih.gov Taurine, another endogenous amino acid, demonstrates neuroprotective effects against ischemic stroke through various mechanisms, including the regulation of intracellular calcium and the reduction of pro-inflammatory mediators. mdpi.com

Given that the furan ring is a component of various neuroactive compounds, it is plausible that this compound could interact with neurotransmitter systems. However, without specific experimental data, its potential role in neuroprotection or as a modulator of neurotransmitter pathways remains speculative.

Enzymatic Inhibition Mechanisms (e.g., Histone Deacetylase (HDAC) Activity)

Histone deacetylase (HDAC) inhibitors are a class of therapeutic agents that have shown promise in cancer therapy. nih.gov HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression. nih.govmdpi.com Inhibition of HDACs can induce cancer cell death, apoptosis, and cell cycle arrest. nih.gov

Antimicrobial Mechanisms of Action (e.g., against Drug-Resistant Pathogens)

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing compounds have been identified as a promising source of new antimicrobials. nih.gov Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their antimicrobial activity against various pathogens, including yeast-like fungi and bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.netmdpi.com

The mechanisms of antimicrobial resistance in bacteria are varied and can include limiting drug uptake, modifying the drug target, inactivating the drug, or actively pumping the drug out of the cell. nih.gov Novel antimicrobial agents may overcome these resistance mechanisms by acting on new cellular targets. For instance, some antimicrobial agents inhibit cell wall synthesis or disrupt the cell membrane. researchgate.net

While the specific antimicrobial mechanism of this compound has not been elucidated, research on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shown that compounds with heterocyclic substituents, which could include a furan ring, exhibit potent and broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi. nih.gov This suggests that the furan moiety may play a crucial role in the antimicrobial efficacy of such compounds.

Compound TypePathogenActivity (Concentration)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64 µg/mL nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliSuppressive activity mdpi.com
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusSuppressive activity mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives with heterocyclic substituentsMultidrug-resistant bacteria and Candida speciesPotent and broad-spectrum activity nih.gov

Anticancer Mechanisms and Cellular Pathway Modulation

Furan-containing compounds have also demonstrated significant potential as anticancer agents. mdpi.com The mechanisms by which these compounds exert their anticancer effects are diverse and can involve the modulation of various cellular pathways that are dysregulated in cancer, such as cell proliferation, apoptosis, and metabolism. nih.gov

HDAC inhibition, as discussed earlier, is a key mechanism for many anticancer drugs, leading to the altered expression of genes involved in cell cycle control and apoptosis. nih.gov Normal cells are often more resistant to the effects of HDAC inhibitors compared to tumor cells. nih.gov

Role as a Building Block in Non-Ribosomal Peptide Synthetases (NRPS) Products

This compound, more commonly referred to in scientific literature as 3-(3-furyl)-alanine (Fua), is a rare, non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of a select group of complex non-ribosomal peptides (NRPs). These peptides are synthesized by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), which operate independently of the ribosome and messenger RNA. The incorporation of unique structural units like Fua contributes significantly to the chemical diversity and biological activity of the resulting natural products.

The mechanistic understanding of how this compound is integrated into these peptide chains has been advanced through the study of the biosynthetic gene clusters (BGCs) of Fua-containing NRPs, such as the rhizonins, bingchamides, and endolides. These studies have revealed a fascinating interplay of specialized enzymes for the biosynthesis of the Fua precursor and the subsequent action of the NRPS machinery.

A pivotal discovery in the biosynthesis of Fua was the elucidation of the rhizonin biosynthetic pathway in the bacterial endosymbiont Mycetohabitans endofungorum (formerly Burkholderia endofungorum), which resides within the fungus Rhizopus microsporus. nih.govresearchgate.netdb-thueringen.de Genome sequencing and gene inactivation studies identified the rhizonin gene cluster and a key enzyme, RhzB, a novel heme-dependent aromatic oxygenase. Current time information in Regional Municipality of Niagara, CA. RhzB is responsible for the formation of L-3-furylalanine from the proteinogenic amino acid L-tyrosine, with L-DOPA identified as an intermediate. Current time information in Regional Municipality of Niagara, CA. This enzymatic step is crucial as it provides the unique building block for the NRPS assembly line.

The rhizonin synthetase itself is a remarkable example of a non-colinear NRPS. It is an octamodular NRPS, meaning it has eight modules, yet it produces a heptapeptide, rhizonin A. This non-colinearity is attributed to the skipping of one of the modules during the synthesis process. Bioinformatics analysis of the adenylation (A) domains, which are responsible for recognizing and activating specific amino acids, has provided insights into the substrate specificity of each module. The modules responsible for incorporating the two Fua residues have been identified within the rhizonin NRPS. The first Fua residue is also N-methylated, a modification catalyzed by a methyltransferase (MT) domain integrated within the respective NRPS module.

The incorporation of Fua is not limited to the rhizonins. The bingchamides, cyclic pentapeptides produced by Streptomyces bingchenggensis, also contain a Fua residue. nih.gov The biosynthetic gene cluster for bingchamide B has been identified, and its analysis revealed a multimodular NRPS with an adenylation domain predicted to be specific for Fua. Similarly, endolides, tetrapeptides from Burkholderia contaminans, an endosymbiont of the fungus Stachylidium bicolor, feature Fua residues, suggesting a conserved biosynthetic strategy across different bacterial species. researchgate.net

The general mechanism of Fua incorporation into an NRP by the NRPS assembly line follows a series of well-established steps. First, the adenylation (A) domain of a specific module recognizes and activates this compound by hydrolyzing ATP to form a furylalanyl-adenylate intermediate. This activated amino acid is then transferred to the thiol group of a phosphopantetheine arm attached to the thiolation (T) or peptidyl carrier protein (PCP) domain of the same module. The condensation (C) domain then catalyzes the formation of a peptide bond between the growing peptide chain, tethered to the PCP domain of the preceding module, and the newly loaded Fua on the current module's PCP domain. This process of chain elongation continues until the final peptide is released, often through the action of a terminal thioesterase (TE) domain, which can also catalyze cyclization of the peptide.

The discovery of the enzymatic machinery for both the synthesis of this compound and its subsequent incorporation into non-ribosomal peptides has provided significant mechanistic insights into the generation of structural diversity in natural products.

Table of Research Findings on Fua-Containing Non-Ribosomal Peptides

Non-Ribosomal Peptide Producing Organism Fua Incorporation Details Key Research Findings
Rhizonin A & B Mycetohabitans endofungorum (endosymbiont of Rhizopus microsporus) Two Fua residues are incorporated by a non-colinear, octamodular NRPS that involves module skipping. One Fua is N-methylated. The biosynthetic gene cluster has been identified. The enzyme RhzB, a heme-dependent aromatic oxygenase, synthesizes Fua from L-tyrosine. nih.govresearchgate.netdb-thueringen.deCurrent time information in Regional Municipality of Niagara, CA.
Bingchamide B Streptomyces bingchenggensis One Fua residue is incorporated by a multimodular NRPS. The biosynthetic gene cluster has been identified, and the adenylation domain for Fua has been predicted. nih.gov

| Endolide A & B | Burkholderia contaminans (endosymbiont of Stachylidium bicolor) | Contains Fua residues, suggesting a similar NRPS-mediated incorporation. | The presence of Fua points to a conserved biosynthetic pathway for this building block in different bacterial symbionts. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is a common approach to predict a molecule's geometry, energy, and various properties. For a molecule like (3R)-3-Amino-3-(3-furyl)propanoic acid, DFT calculations would be foundational. While specific studies on this exact molecule are scarce, research on related furan-containing organic acids has demonstrated the utility of DFT in understanding their chemical behavior. mdpi.comresearchgate.net

DFT calculations are highly effective in predicting vibrational spectra (like Infrared and Raman) and electronic spectra (like UV-Vis).

Vibrational Analysis: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the frequencies and intensities of vibrational modes. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations (e.g., C=O stretch of the carboxylic acid, N-H bends of the amine, and furan (B31954) ring vibrations).

Electronic Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. functmaterials.org.ua This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, this would reveal the wavelengths of maximum absorption (λmax) and help understand the nature of the electronic transitions, such as those involving the π-system of the furan ring.

Table 1: Predicted Spectroscopic Data (Hypothetical) This table is a hypothetical representation of data that would be generated from DFT calculations for this compound.

Parameter Predicted Value Method
Vibrational Frequencies (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3500 cm⁻¹ B3LYP/6-311G(d,p)
N-H Stretch (Amine) ~3400 cm⁻¹ B3LYP/6-311G(d,p)
C=O Stretch (Carboxylic Acid) ~1750 cm⁻¹ B3LYP/6-311G(d,p)
Furan Ring C-O-C Stretch ~1100 cm⁻¹ B3LYP/6-311G(d,p)
Electronic Properties
λmax (in water) ~220 nm TD-DFT/CAM-B3LYP
HOMO-LUMO Energy Gap ~5.5 eV B3LYP/6-311G(d,p)

Natural Bond Orbital (NBO) analysis is a method to study charge distribution, orbital interactions, and intramolecular bonding.

NBO Analysis: This analysis provides insights into the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which stabilizes the molecule. For the target compound, key interactions would likely involve lone pairs on the oxygen and nitrogen atoms interacting with antibonding orbitals within the furan ring and carbonyl group.

Charge Distribution: NBO calculates the natural atomic charges on each atom, indicating the molecule's electrostatic potential. This is crucial for understanding sites susceptible to electrophilic or nucleophilic attack. The nitrogen of the amino group and the carbonyl oxygen would be expected to carry significant negative charges, while the carbonyl carbon and adjacent protons would be positively charged.

DFT can be used to predict the reactivity of this compound.

Protonation Energies: By calculating the energy difference between the neutral molecule and its protonated forms (at the amino group or carbonyl oxygen), one can predict the most likely site of protonation and determine the molecule's pKa values.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations would be invaluable for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a flexible structure. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in water).

Protein-Ligand Interactions: If the molecule is studied as a ligand for a protein target, MD simulations can model the dynamic behavior of the ligand within the protein's binding site. This provides a more realistic view than static docking, showing the stability of key interactions (like hydrogen bonds) over time and revealing how the protein and ligand adapt to each other.

Molecular Docking and Ligand Binding Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netscielo.br

Binding Pose Prediction: For this compound, docking could be used to screen potential protein targets. The algorithm would place the molecule into the binding site of a protein in numerous possible conformations and score them based on binding affinity.

Elucidation of Interactions: The results would highlight the primary binding mode and identify the specific amino acid residues involved in interactions, such as hydrogen bonds with the carboxylic acid and amino groups, and potential π-π stacking with the furan ring. This information is critical for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

QSAR modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Model Development: To develop a QSAR model, a dataset of derivatives of this compound with known biological activities (e.g., enzyme inhibition) would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative.

Predictive Modeling: Statistical methods would then be used to build a mathematical model that correlates these descriptors with activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

In Silico Prediction of Biological Targets and Pathways

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology for predicting the likely biological targets and pathways of a novel compound before extensive laboratory testing. nih.gov These approaches use the chemical structure of a molecule to forecast its interactions with proteins and other biological macromolecules, thereby saving significant time and resources. nih.gov For a compound like this compound, a variety of computational tools and methodologies can be employed to generate hypotheses about its biological activity.

Detailed research into the specific biological targets of this compound through dedicated in silico studies is not extensively documented in publicly available literature. However, the established principles of computational chemistry allow for a clear framework of how such an investigation would proceed. The primary approaches are generally categorized as ligand-based and structure-based methods.

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. nih.gov One common technique is "target fishing," where a compound's structure is compared against large databases of molecules with known biological targets, such as ChEMBL. nih.gov By identifying known ligands that are structurally analogous to this compound, it is possible to infer potential protein targets. For instance, the Prediction of Activity Spectra for Substances (PASS) Online tool is another platform that predicts a wide range of biological activities based on the structure of a compound, a method that has been applied to other furan-containing molecules to predict activities like anti-inflammatory effects. nih.gov

Structure-based methods, on the other hand, require the three-dimensional (3D) structure of a potential protein target. nih.gov Molecular docking is the most prominent of these techniques. nih.gov This process involves computationally placing the 3D structure of this compound into the binding site of a protein to calculate the binding affinity and predict the binding mode. nih.gov This can be done in a high-throughput manner, screening the compound against a library of hundreds or thousands of potential protein targets to identify those with the most favorable binding energies.

Once a set of potential protein targets is identified through these methods, pathway analysis can be performed. By mapping the predicted targets to known biological signaling or metabolic pathways using databases like Reactome or the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can hypothesize how the compound might influence cellular processes. nih.gov

The following table summarizes the key in silico methods that could be applied to this compound to predict its biological roles.

In Silico MethodDescriptionPredicted OutcomeExample Tools/Databases
Chemical Similarity Searching Compares the 2D structure of the query compound to a database of compounds with known biological activities.A list of potential protein targets based on the targets of structurally similar known active compounds. nih.govChEMBL, PubChem
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This model is then used to screen for proteins that it can interact with.A 3D model representing the key interaction features and a ranked list of potential protein targets.PharmaGist, ZincPharmer
Molecular Docking Computationally simulates the binding of the compound into the active site of a protein, calculating a binding energy score. nih.govPrediction of binding affinity and the specific pose of the compound within the protein's binding site. nih.govAutoDock, Schrödinger
Pathway Analysis Maps the identified potential protein targets to known biological pathways.Identification of biological pathways (e.g., metabolic, signaling) that are likely to be modulated by the compound. nih.govReactome, KEGG

While these computational approaches provide a powerful framework for generating testable hypotheses, it is crucial to note that in silico predictions must be validated through subsequent in vitro and in vivo experimental studies to confirm the biological activity and therapeutic potential of a compound. nih.gov

Future Directions and Translational Research Potential

Development of Novel Bioconjugation Strategies for Chemical Biology Probes

The development of chemical probes is essential for studying biological systems. Bioconjugation, the process of linking molecules to biomolecules like proteins, can be used to create these probes. rsc.orgrsc.org For (3R)-3-Amino-3-(3-furyl)propanoic acid, novel bioconjugation strategies could exploit its distinct functional groups—the primary amine, the carboxylic acid, and the furan (B31954) ring—to create highly specific chemical biology tools.

Future research could focus on leveraging the furan ring as a unique chemical handle. While traditional methods often target the primary amines of lysine (B10760008) residues on proteins rsc.org, the furan moiety offers the potential for more selective conjugation reactions. This could lead to the development of probes for tracking the molecule within cells, identifying its binding partners, and elucidating its mechanism of action. Methodologies that enable selective bond formation are critical for creating functional biotherapeutics and chemical biology tools. rsc.orgnih.gov

Table 1: Potential Bioconjugation Sites and Strategies

Functional GroupPotential Conjugation StrategyApplication
Primary AmineN-hydroxysuccinimide (NHS) ester chemistryAttachment of fluorophores, affinity tags (e.g., biotin), or drug molecules. rsc.org
Carboxylic AcidCarbodiimide-mediated coupling (e.g., EDC, DCC)Immobilization on solid supports for affinity chromatography; conjugation to hydroxyl-containing molecules.
Furan RingDiels-Alder reactions (as a diene)Covalent linking to proteins or other biomolecules containing a dienophile for stable bond formation.
Furan RingPalladium-catalyzed cross-coupling reactionsSite-specific modification and functionalization of the furan ring itself before or after incorporation into a larger molecule.

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the therapeutic potential of this compound, the development of efficient methods for synthesizing a diverse library of its derivatives is crucial. Recent advances in synthetic organic chemistry offer pathways for the high-throughput synthesis of β-amino acids and their derivatives. illinois.edunih.gov These methods often require fewer steps and use simpler starting materials compared to traditional approaches. illinois.edu

Strategies such as metal-free photochemical reactions or copper-catalyzed hydroamination could be adapted for the large-scale and varied synthesis of derivatives. nih.govnih.gov A high-throughput approach would enable the rapid generation of analogues with modifications to the furan ring, the amino group, or the carboxylic acid. Subsequent screening of these libraries against various biological targets could quickly identify compounds with enhanced potency or novel activities. For instance, derivatives of similar compounds, 3-aryl-3-(furan-2-yl)propanoic acids, have been synthesized and screened for antimicrobial properties. researchgate.netmdpi.comnih.gov

Table 2: Modern Synthetic Methods Applicable to Derivative Synthesis

Synthetic MethodDescriptionPotential Advantage for High-Throughput
Photochemical AminocarboxylationA metal-free, single-step reaction to install both amine and ester functionalities into alkenes or arenes using a bifunctional oxime oxalate (B1200264) ester. nih.govHigh functional group tolerance and broad substrate scope, suitable for creating diverse libraries. nih.gov
Copper-Catalyzed HydroaminationEmploys a copper-hydride catalyst for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.govHigh enantioselectivity and potential for gram-scale synthesis. nih.gov
Palladium-Catalyzed AminocarbonylationAn intermolecular reaction that uses a palladium catalyst to form β-amino acid derivatives from alkenes. illinois.eduUtilizes simple building blocks, reducing the need for pre-functionalized starting materials. illinois.edu
Mannich-type ReactionsA three-component reaction that can be catalyzed by an organic catalyst to produce optically active β-amino acids from aldehydes. organic-chemistry.orgHighly enantioselective route to both aryl and alkyl β-amino acids. organic-chemistry.org

Exploration of New Biological Targets and Mechanistic Pathways

The furan scaffold is present in a wide array of compounds with established biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comwisdomlib.orgutripoli.edu.ly Derivatives of the related 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations of 64 µg/mL. researchgate.netmdpi.comnih.gov This suggests that this compound and its derivatives are promising candidates for antimicrobial drug discovery. A study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that a compound with a 2-furyl substituent showed selective anticancer activity. mdpi.com

Furthermore, the incorporation of β-amino acids into peptides can increase their resistance to enzymatic degradation, making them more stable in biological systems. nih.govhilarispublisher.comresearchgate.net This enhanced stability is a highly desirable property for therapeutic peptides. Future research should focus on screening derivatives of this compound against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzymes or receptors involved in disease pathways. Understanding the metabolic pathways of amino acids, particularly within organelles like mitochondria, is crucial for elucidating how these compounds may exert their effects. nih.gov

Integration with Advanced Chemical Biology Techniques for Systems-Level Studies

To understand the full biological impact of this compound, it is essential to move beyond single-target interactions and study its effects at a systems level. researchgate.net Advanced chemical biology techniques, such as metabolomics and proteomics, can provide a holistic view of the cellular changes induced by the compound. researchgate.net

By using isotopically labeled versions of this compound, researchers could trace its uptake, distribution, and metabolism within cells or whole organisms. This approach can help identify the metabolic pathways the compound enters and reveal how it perturbs existing metabolic networks. nih.gov Such systems-level studies are critical for identifying not only the primary targets but also any off-target effects, providing a more complete picture of the molecule's biological activity and translational potential. researchgate.netnih.gov

Computational Design of β-Amino Acid-Based Biomolecules with Enhanced Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel biomolecules with enhanced properties. nih.gov By incorporating this compound as a non-canonical building block, it is possible to design new peptides and peptidomimetics with specific three-dimensional structures and functions. simonsfoundation.org The inclusion of β-amino acids can modulate the conformation and proteolytic susceptibility of peptides. acs.org

Computational methods can predict how the unique stereochemistry and furan side chain of this β-amino acid will influence the folding of a peptide backbone. nih.gov This allows for the in silico design of peptidomimetics that can mimic or block protein-protein interactions, which are often difficult to target with traditional small molecules. nih.govchemrxiv.org Software platforms like Rosetta have been extended to design proteins containing unnatural amino acids, opening the door to creating novel metalloproteins or enzymes with tailored catalytic activities. tandfonline.comacs.org This approach could accelerate the discovery of new therapeutics by shifting initial failures to earlier, less costly in silico stages. tandfonline.com

Table 3: Computational Approaches for Biomolecule Design

Computational TechniqueApplication GoalRelevance to this compound
Molecular Dynamics (MD) SimulationPredict the conformational preferences and stability of peptides containing the β-amino acid.Understand how the furan ring and β-backbone affect peptide structure and flexibility. acs.org
Protein-Peptide DockingIdentify potential protein targets and predict the binding affinity of designed peptidomimetics.Screen for new biological targets and optimize binding interactions of lead compounds. researchgate.net
De Novo Peptide DesignDesign novel peptide sequences that fold into predefined structures with specific functions (e.g., enzyme mimics, inhibitors). simonsfoundation.orgtandfonline.comCreate new therapeutic agents with enhanced stability and target specificity by leveraging the unique properties of the β-amino acid. acs.org
Sequence-Based DesignLeverage large sequence databases to guide protein engineering efforts and predict beneficial mutations. mdpi.comComplement structure-based methods to design proteins with improved pharmaceutical properties. mdpi.com

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight181.18 g/molHRMS
logP (XLOGP3)-2.32Computational
Solubility (pH 7.4)410 mg/mLESOL
TPSA83.55 ŲSwissADME

Q. Table 2. Synthetic Route Comparison

MethodYield (%)Enantiomeric Excess (%)Scalability
Asymmetric Catalysis7899Moderate
Enzymatic Resolution6598High
Chiral Pool Synthesis8599.5Low

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